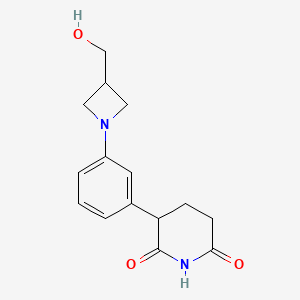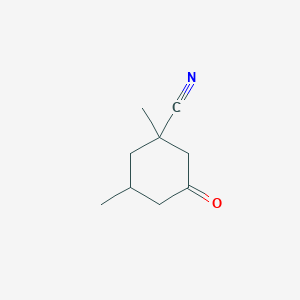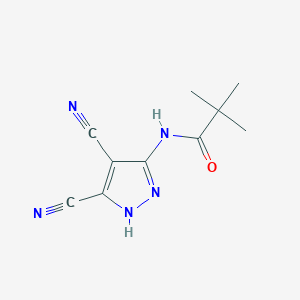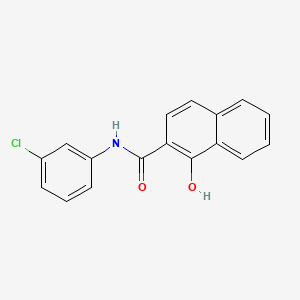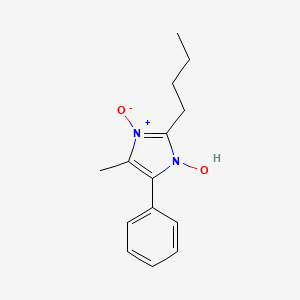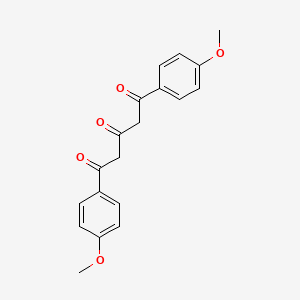![molecular formula C15H16N2O3 B14002011 N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide CAS No. 32219-31-1](/img/structure/B14002011.png)
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with an acetamide group and a propan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide typically involves the reaction of naphthalene derivatives with acetamide and propan-2-ylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The acetamide and propan-2-ylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, hydroquinone derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved in these effects include the modulation of signaling cascades and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide include other naphthalene derivatives with different substituents, such as:
- Naphthalene-1,4-dione
- 2-Acetylnaphthalene
- 1,4-Dihydroxynaphthalene
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both acetamide and propan-2-ylamino groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a compound of significant interest for further research and development .
Properties
CAS No. |
32219-31-1 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-8(2)16-12-13(17-9(3)18)15(20)11-7-5-4-6-10(11)14(12)19/h4-8,16H,1-3H3,(H,17,18) |
InChI Key |
VGULKWPKJGLXND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


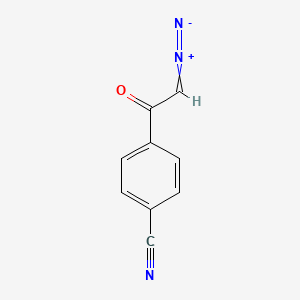
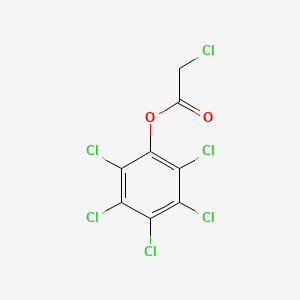
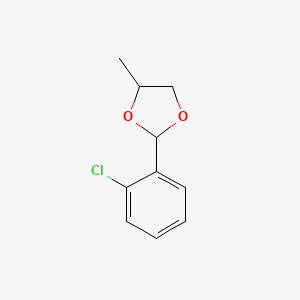
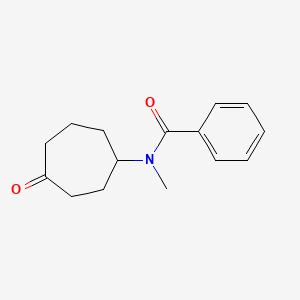
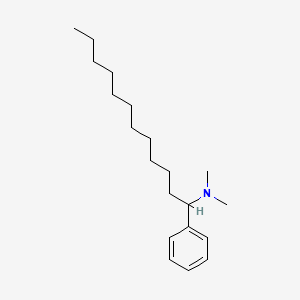
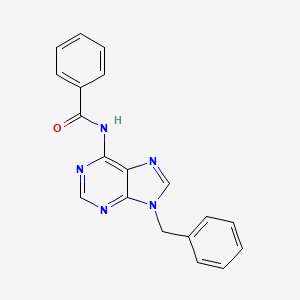
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
